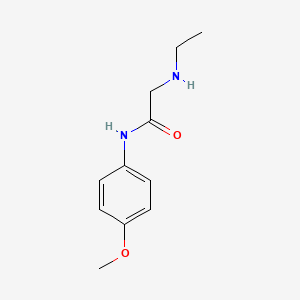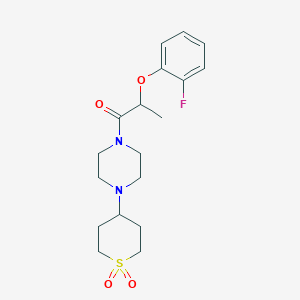
MM-102 (Tfa)
Vue d'ensemble
Description
MM 102, également connu sous le nom d'Inhibiteur de la Méthyltransférase d'Histone IX, est un inhibiteur peptidomimétique à haute affinité de l'interaction entre les protéines WDR5 et MLL1. Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de l'activité de la méthyltransférase d'histone, qui joue un rôle crucial dans l'expression et la régulation des gènes.
Mécanisme D'action
Target of Action
MM-102 TFA, also known as HMTase Inhibitor IX TFA, is a potent inhibitor of the interaction between WDR5 and MLL . WDR5 (WD Repeat Domain 5) and MLL (Mixed Lineage Leukemia 1) are proteins that play crucial roles in gene expression and chromatin remodeling .
Mode of Action
MM-102 TFA competes against the minimum essential WIN (WDR5 INteracting) motif of MLL1 for binding to WDR5 . By doing so, it effectively prevents MLL1 from assembling with WDR5, RbBP5 (Retinoblastoma Binding Protein 5), and ASH2L (Absent Small or Homeotic-2-Like) for enhanced H3K4 methyltransferase activity .
Biochemical Pathways
The inhibition of the WDR5/MLL interaction by MM-102 TFA affects the methylation of histone H3 at lysine 4 (H3K4), a key process in the regulation of gene expression . This can lead to changes in the expression of genes involved in cell growth and differentiation .
Pharmacokinetics
It is noted that mm-102 tfa is soluble in dmso , which suggests that it may be well-absorbed and could potentially have good bioavailability.
Result of Action
MM-102 TFA has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It also reduces the expression of HoxA9 and Meis-1, two critical MLL1 target genes in MLL1 fusion protein-mediated leukemogenesis .
Analyse Biochimique
Biochemical Properties
MM-102 Trifluoroacetate achieves an IC50 of 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay . It is more than 200 times more potent than the ARA peptide . It inhibits MLL1 methyltransferase activity and reduces the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion .
Cellular Effects
MM-102 Trifluoroacetate has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It reduces global H3K4, H3K9 methylation, and 5mC levels especially at the zygotic gene activation (ZGA) and blastocyst stages .
Molecular Mechanism
MM-102 Trifluoroacetate competes against MLL1 for WDR5 binding, effectively preventing MLL1 from complex assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . It also down-regulates a series of DNA and histone methyltransferases, and up-regulates a number of histone acetyltransferases and transcriptional activators .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MM 102 implique la préparation d'une structure peptidomimétique qui mime le motif d'interaction de MLL1. Le composé est synthétisé par une série de réactions de couplage peptidique, généralement en utilisant des techniques de synthèse peptidique en phase solide. Le produit final est purifié par chromatographie liquide haute performance pour atteindre une pureté supérieure à 98% .
Méthodes de production industrielle
La production industrielle de MM 102 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de systèmes de purification à grande échelle pour garantir un rendement et une pureté élevés. Le composé est ensuite lyophilisé et stocké dans des conditions contrôlées pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de réactions
MM 102 subit principalement des interactions avec des cibles protéiques plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Son activité principale est l'inhibition de l'interaction WDR5/MLL1, qui est cruciale pour ses effets biologiques .
Réactifs et conditions communs
Le composé est généralement dissous dans du diméthylsulfoxyde (DMSO) pour les tests biologiques.
Principaux produits formés
Le produit principal de l'interaction de MM 102 est l'inhibition de l'interaction protéine-protéine WDR5/MLL1, conduisant à une activité de méthyltransférase réduite et à des changements subséquents dans l'expression des gènes .
Applications de la recherche scientifique
MM 102 est largement utilisé dans la recherche scientifique pour sa capacité à inhiber l'activité de la méthyltransférase d'histone. Voici quelques-unes de ses principales applications :
Mécanisme d'action
MM 102 exerce ses effets en se liant à la protéine WDR5, empêchant ainsi son interaction avec MLL1. Cette inhibition perturbe l'assemblage du complexe MLL1, qui est essentiel pour la méthylation de l'histone H3 à la lysine 4 (H3K4). En inhibant cette méthylation, MM 102 réduit l'expression des gènes impliqués dans la leucémogenèse, tels que HoxA9 et Meis-1 .
Applications De Recherche Scientifique
MM 102 is widely used in scientific research for its ability to inhibit histone methyltransferase activity. Some of its key applications include:
Comparaison Avec Des Composés Similaires
Composés similaires
Parmi les composés similaires à MM 102, on trouve :
Chaetocine : Un autre inhibiteur de la méthyltransférase d'histone qui cible différentes méthyltransférases.
UNC0638 : Un inhibiteur sélectif des méthyltransférases G9a et GLP.
BIX-01294 : Un inhibiteur de la méthyltransférase d'histone G9a.
Unicité
MM 102 est unique par sa haute affinité et sa spécificité pour l'interaction WDR5/MLL1. Sa capacité à inhiber sélectivement cette interaction en fait un outil précieux pour étudier le rôle de la méthylation des histones dans la régulation des gènes et pour développer des agents thérapeutiques potentiels contre la leucémie .
Propriétés
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTWBXVGMHWHM-YCBFMBTMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F5N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MM-102 (Tfa) interact with its target?
A1: MM-102 (Tfa) binds to WDR5, specifically targeting the pocket where MLL1 normally interacts. [] This disrupts the formation of the MLL1-WDR5 complex, which is essential for the full enzymatic activity of MLL1.
Q2: What are the downstream effects of inhibiting the MLL1-WDR5 interaction?
A2: Inhibiting the MLL1-WDR5 interaction with MM-102 (Tfa) leads to decreased trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene promoters. [] This downregulation of H3K4me3 has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis, particularly in cancer cells.
Q3: Does MM-102 (Tfa) affect the expression of specific genes?
A3: Yes, MM-102 (Tfa) has been shown to effectively decrease the expression of HOXA9 and MEIS1, two genes critically implicated in MLL1 fusion protein-mediated leukemogenesis. [] Additionally, research indicates that MM-102 (Tfa) can modulate the expression of genes related to pluripotency (OCT4, NANOG, CDX2) and apoptosis (BCL2). []
Q4: Is MM-102 (Tfa) effective against all MLL1 mutants?
A4: Not necessarily. While MM-102 (Tfa) effectively inhibits the activity of wild-type MLL1 and some mutants, its effectiveness is diminished in the presence of specific mutations like R3864C and R3841W. These mutations lock MLL1 into an active conformation even without the WDR5 complex, rendering MM-102 (Tfa) ineffective in these cases. []
Q5: What is the molecular formula and weight of MM-102 (Tfa)?
A5: Unfortunately, the scientific research provided does not disclose the molecular formula or weight of MM-102 (Tfa). Further investigation into chemical databases or the primary literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for MM-102 (Tfa)?
A6: The provided research does not include specific spectroscopic data (NMR, IR, etc.) for MM-102 (Tfa). Consult chemical databases or reach out to the original researchers for further details.
Q7: How do structural modifications of MM-102 (Tfa) affect its activity?
A7: Although the provided research doesn't delve into specific structural modifications of MM-102 (Tfa), it highlights that high-affinity peptidomimetics were designed based on the -CO-ARA-NH- motif, which is the minimal binding motif derived from MLL1. [] This suggests that modifications around this core motif could significantly impact the compound's binding affinity and inhibitory activity.
Q8: Has MM-102 (Tfa) been tested in cell-based assays?
A9: Yes, MM-102 (Tfa) has been tested in vitro on bone marrow cells transduced with the MLL1-AF9 fusion construct, demonstrating its ability to reduce the expression of HOXA9 and MEIS1, and induce apoptosis specifically in leukemia cells harboring MLL1 fusion proteins. []
Q9: Are there any animal studies that demonstrate the efficacy of MM-102 (Tfa)?
A10: Yes, research suggests that MM-102 (Tfa) exhibits promising anti-tumor activity in vivo. In a neuroblastoma murine xenograft model, MM-102 (Tfa) significantly reduced tumor size and metastasis, highlighting its therapeutic potential. []
Q10: Has any research been done on drug delivery strategies for MM-102 (Tfa)?
A10: The provided research doesn't delve into specific drug delivery strategies for MM-102 (Tfa). Given its target and potential applications, exploring targeted delivery approaches could be beneficial in maximizing its efficacy and minimizing off-target effects.
Q11: Are there any known resistance mechanisms to MM-102 (Tfa)?
A14: As mentioned earlier, specific mutations in MLL1, like R3864C and R3841W, can confer resistance to MM-102 (Tfa) by making the enzyme insensitive to WDR5 disruption. [] Identifying and understanding such resistance mechanisms is crucial for developing next-generation inhibitors or combination therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)
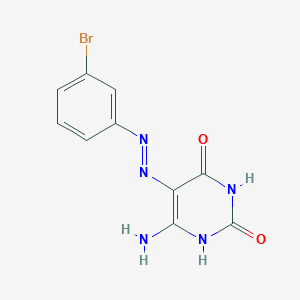
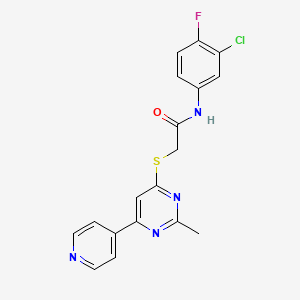
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2711817.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)
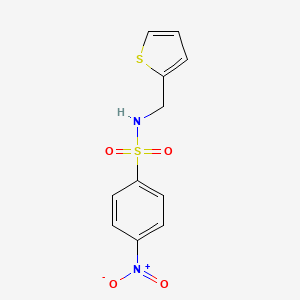
![N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B2711824.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2711825.png)
![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2711828.png)
